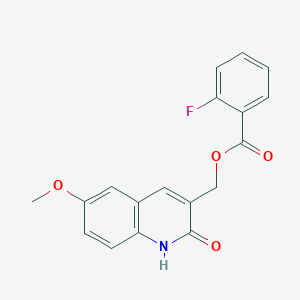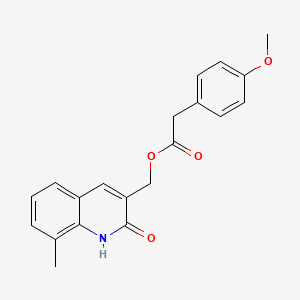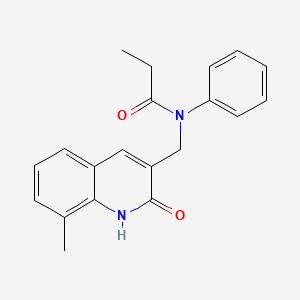
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMQP belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is multifaceted and involves various pathways. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide induces oxidative stress, which leads to the accumulation of reactive oxygen species and ultimately results in apoptosis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also inhibits the expression of various genes that are involved in cancer cell survival and proliferation. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide increases the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is its potent antitumor activity against various cancer cell lines. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also exhibits a favorable toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide to determine its optimal dosing regimen. Furthermore, the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide in combination with other therapeutic agents for the treatment of cancer and Alzheimer's disease should be explored. Lastly, the development of novel formulations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide that enhance its solubility and bioavailability should be investigated to improve its therapeutic potential.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a promising chemical compound that has potential therapeutic applications in cancer and Alzheimer's disease. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been optimized to achieve high yields and purity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide exhibits potent antitumor activity against various cancer cell lines and inhibits acetylcholinesterase activity in Alzheimer's disease. However, the poor solubility of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a limitation that needs to be addressed. Future research should focus on the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, and the development of novel formulations to enhance the therapeutic potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide involves the reaction of 2-hydroxy-8-methylquinoline with N-phenylpropionamide in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the significant areas of research is cancer treatment. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity, which is a key enzyme in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-18(23)22(17-10-5-4-6-11-17)13-16-12-15-9-7-8-14(2)19(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMQPPXUBOLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

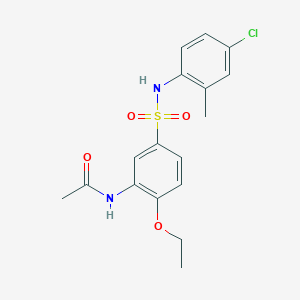
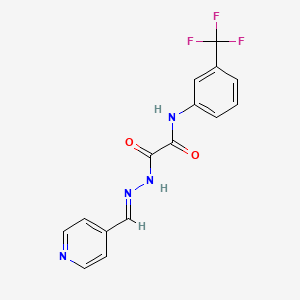

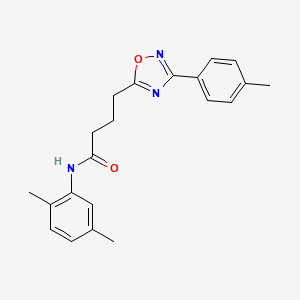

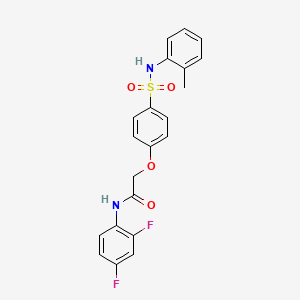
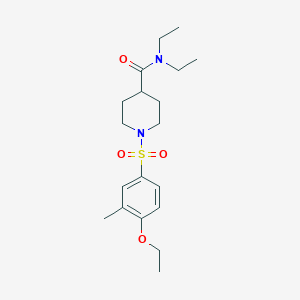
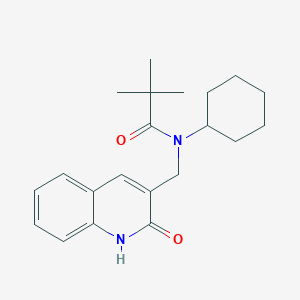
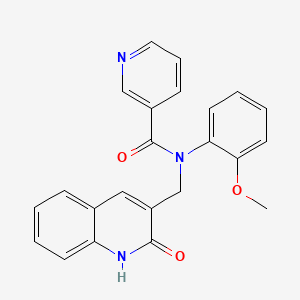


![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
